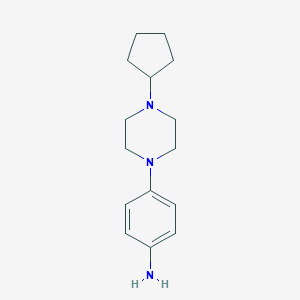

4-(4-Cyclopentylpiperazin-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

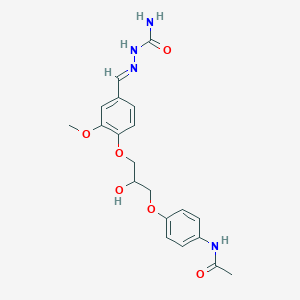

Vue d'ensemble

Description

4-(4-Cyclopentylpiperazin-1-yl)aniline, commonly referred to as CPP, is a chemical compound that has received considerable attention in the scientific community due to its potential applications in various fields of research and industry. It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

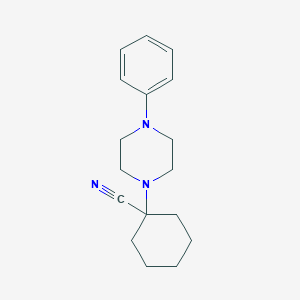

The molecular formula of 4-(4-Cyclopentylpiperazin-1-yl)aniline is C15H23N3 . The InChI code is 1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2 .Chemical Reactions Analysis

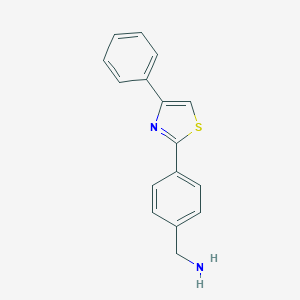

Highly regioselective organo photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole is demonstrated. The present synthetic route provides a highly safe and easily accessible aniline precursor as an arylation reagent .Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Cyclopentylpiperazin-1-yl)aniline is 245.36 g/mol . The exact density, boiling point, and melting point are not available .Applications De Recherche Scientifique

Chemical Inhibition and Drug Metabolism

Compounds structurally similar to "4-(4-Cyclopentylpiperazin-1-yl)aniline" have been explored for their roles as chemical inhibitors in drug metabolism. Studies have highlighted the importance of potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors help in understanding the metabolism-based drug–drug interactions (DDIs), which is crucial for predicting potential adverse reactions when multiple drugs are co-administered to patients (Khojasteh et al., 2011).

Aniline Derivatives and Genotoxicity

Aniline derivatives have been the subject of extensive research due to their potential genotoxic effects. Studies have reviewed the genotoxic activities of aniline and its metabolites, aiming to understand their relationship with carcinogenicity, particularly in the spleen of rats. Such research contributes to the safety assessment of chemical compounds and their impact on health (Bomhard & Herbold, 2005).

Cyclodextrins in Drug Delivery

Cyclodextrins and their inclusion complexes play a significant role in enhancing the solubility and bioavailability of poorly soluble drugs. Research has focused on the application of cyclodextrins in various drug delivery systems, highlighting their potential in improving therapeutic efficacy and stability of pharmaceutical formulations (Kim et al., 2019).

Antibody-Based Methods for Analysis

The development of antibody-based methods for environmental and food analysis has been explored, emphasizing the use of antibodies in ELISA and related techniques. Such methods have been directed towards detecting contaminants like herbicides and toxic metabolites, showcasing the versatility of piperazine derivatives and related compounds in analytical chemistry (Fránek & Hruška, 2018).

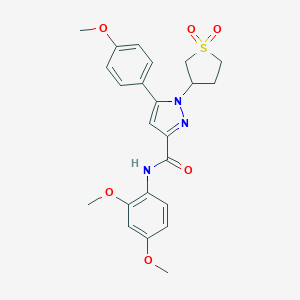

Triazole Derivatives: Synthesis and Biological Properties

Triazole derivatives, related in structure and reactivity to "4-(4-Cyclopentylpiperazin-1-yl)aniline," have been extensively studied for their methods of synthesis, cyclocondensations, and biological properties. These compounds exhibit a broad range of biological activities, making them attractive targets for pharmaceutical development (Antypenko et al., 2017).

Mécanisme D'action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

4-(4-cyclopentylpiperazin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVUWEKIXPWCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopentylpiperazin-1-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)

![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)

![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)

![3-[[butyl(ethyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one](/img/structure/B256253.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)

![N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B256283.png)